

# Application Note: Preparation of Cationic Liposomes using 14:0 DAP (Dimyristoyl Diaminopropane) Lipids

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## Compound of Interest

Compound Name: 14:0 DAP

Cat. No.: B10855631

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## Introduction

Cationic liposomes are spherical vesicles composed of one or more lipid bilayers that possess a net positive charge. This characteristic is crucial for their application in drug and gene delivery, as it facilitates the encapsulation of anionic therapeutic agents such as siRNA, mRNA, and plasmid DNA through electrostatic interactions. Furthermore, the positive surface charge promotes interaction with negatively charged cell membranes, enhancing cellular uptake.

The term "**14:0 DAP**" refers to a cationic lipid featuring two myristoyl (14:0) fatty acid chains and a headgroup containing a diaminopropane moiety. A representative lipid of this class is 1,2-dimyristoyl-3-diaminopropyl. These lipids are frequently co-formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, to improve the stability and fusogenicity of the resulting liposomes, often referred to as lipoplexes when complexed with nucleic acids.

This document provides a detailed protocol for the preparation and characterization of **14:0 DAP**-based cationic liposomes for research and drug development applications.

## Experimental Protocols

### 1. Materials and Equipment

- Lipids:

- **14:0 DAP** (e.g., 1,2-dimyristoyl-3-diaminopropyl)
- Helper Lipid (e.g., DOPE or Cholesterol)
- Solvents:
  - Chloroform and/or Methanol (HPLC grade)
- Buffers:
  - Nuclease-free water
  - Phosphate-Buffered Saline (PBS)
- Equipment:
  - Round-bottom flask
  - Rotary evaporator
  - Water bath sonicator
  - Extruder (e.g., Avanti Mini-Extruder)
  - Polycarbonate membranes (e.g., 100 nm pore size)
  - Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
  - Spectrofluorometer for encapsulation efficiency assay

## 2. Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar vesicles with a defined size.

- Lipid Film Formation:
  - In a round-bottom flask, dissolve the **14:0 DAP** and helper lipid (e.g., DOPE) in chloroform at the desired molar ratio (e.g., 1:1).

- Attach the flask to a rotary evaporator.
- Immerse the flask in a water bath set to a temperature above the phase transition temperature ( $T_c$ ) of the lipids (for 14:0 lipids, this is typically  $>23^{\circ}\text{C}$ , so room temperature is often sufficient, but  $30\text{--}40^{\circ}\text{C}$  is common).
- Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
- Continue evaporation for at least 1 hour after the film appears dry to remove any residual solvent.
- Hydration:
  - Hydrate the lipid film by adding an aqueous buffer (e.g., nuclease-free water or PBS) to achieve the final desired lipid concentration (e.g.,  $1\text{--}10\text{ mg/mL}$ ).
  - Continue to rotate the flask in the water bath (above  $T_c$ ) for 1-2 hours to allow the lipids to swell and form multilamellar vesicles (MLVs).
- Sonication (Optional):
  - To aid in the dispersal of lipids, the MLV suspension can be briefly sonicated in a bath sonicator for 5-10 minutes.
- Extrusion:
  - Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g.,  $100\text{ nm}$ ).
  - Equilibrate the extruder and the liposome suspension to a temperature above the  $T_c$  of the lipids.
  - Load the MLV suspension into one of the extruder's syringes.
  - Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process forces the MLVs to resize into large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

- Storage:
  - Store the final liposome suspension at 4°C. For long-term storage, the appropriate conditions should be determined based on stability studies.

## Data Presentation

Table 1: Physicochemical Properties of **14:0 DAP**:DOPE Liposomes

Formulation (Molar Ratio)	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
14:0 DAP:DOPE (1:1)	110 ± 5	< 0.2	+45 ± 4
14:0 DAP:Cholesterol (1:1)	125 ± 8	< 0.25	+50 ± 5

Data are representative and may vary based on specific experimental conditions.

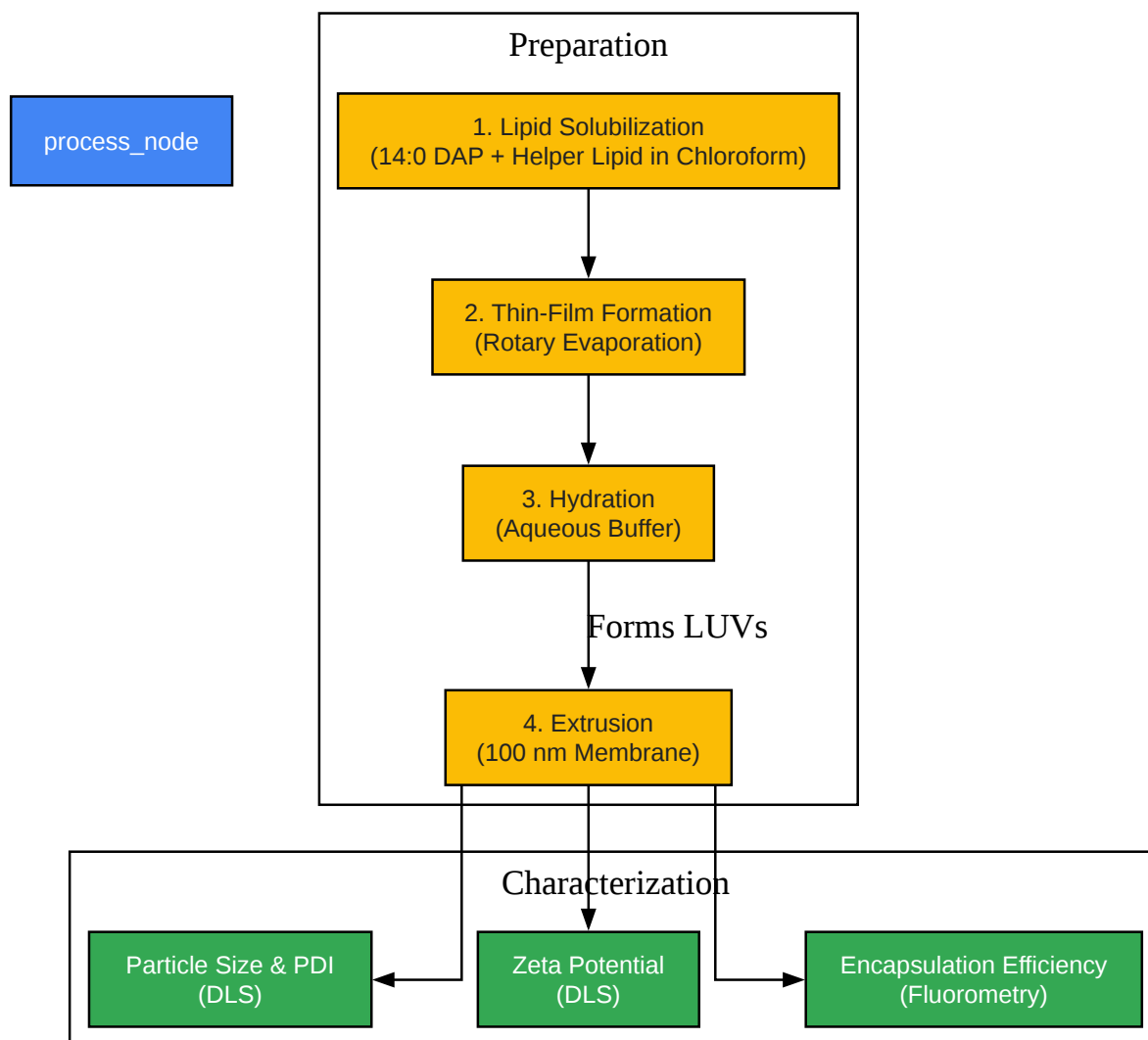
Table 2: Encapsulation Efficiency of siRNA in **14:0 DAP**:DOPE Liposomes

N/P Ratio*	Encapsulation Efficiency (%)
2:1	> 90%
4:1	> 95%
6:1	> 98%

\*N/P Ratio: The molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid.

## Visualizations

## Experimental Workflow



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Caption: Workflow for **14:0 DAP** Liposome Preparation and Characterization.

## Cellular Uptake Pathway

Caption: Cellular Uptake and Mechanism of Action for siRNA-loaded Lipoplexes.

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